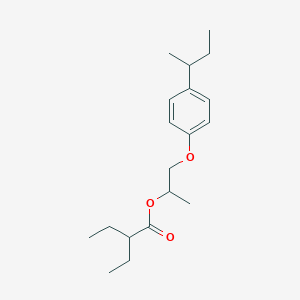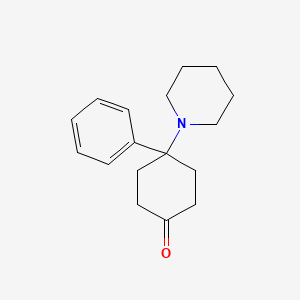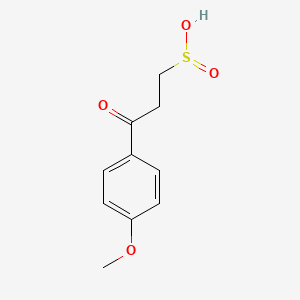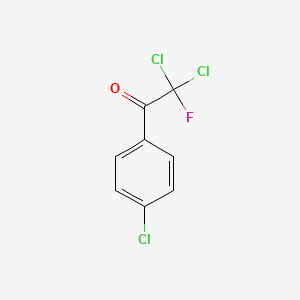
2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone is an organofluorine compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of chlorine and fluorine atoms attached to an ethanone backbone, making it a subject of interest in synthetic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone typically involves the reaction of 4-chlorobenzoyl chloride with fluorinating agents under controlled conditions. One common method includes the use of anhydrous hydrogen fluoride (HF) or other fluorinating reagents such as sulfur tetrafluoride (SF4) in the presence of a catalyst. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under precisely controlled conditions. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development.
相似化合物的比较
Similar Compounds
Dichlorodiphenyldichloroethane (DDD): Similar in structure but lacks the fluorine atom.
Dichlorodiphenyltrichloroethane (DDT): Another related compound with additional chlorine atoms.
Mitotane: A derivative used in the treatment of adrenocortical carcinoma.
Uniqueness
2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and industrial processes.
属性
CAS 编号 |
655-30-1 |
|---|---|
分子式 |
C8H4Cl3FO |
分子量 |
241.5 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(4-chlorophenyl)-2-fluoroethanone |
InChI |
InChI=1S/C8H4Cl3FO/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H |
InChI 键 |
LMSBUCNIGFPHKV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C(F)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(dimethylamino)-2-methoxyphenyl]acetamide](/img/structure/B13997175.png)
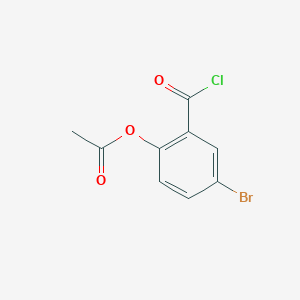
![7H-Furo[3,2-g][1]benzopyran-4-sulfonamide, 9-methoxy-7-oxo-](/img/structure/B13997187.png)

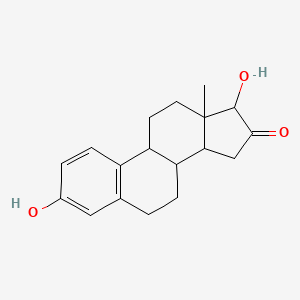
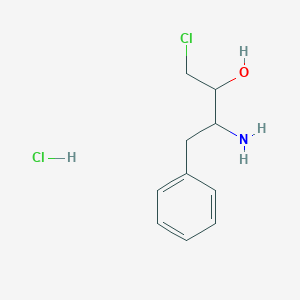
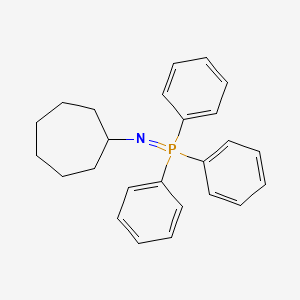
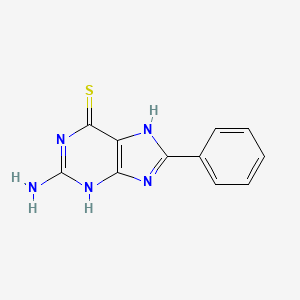
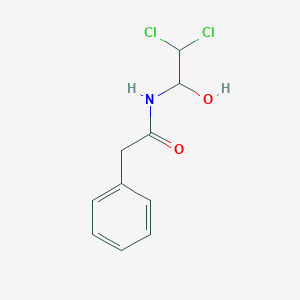
![Bicyclo[5.1.0]octan-2-ol](/img/structure/B13997224.png)
